Benzyl 2-(methylamino)acetate hydrochloride
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Overview
Description
Benzyl 2-(methylamino)acetate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(methylamino)acetate hydrochloride typically involves the reaction of benzyl chloroacetate with methylamine. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound . The product is then purified through recrystallization to obtain a high-purity solid form.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is produced in bulk and stored under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(methylamino)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Benzyl 2-(methylamino)acetate.
Reduction: Benzyl 2-(methylamino)ethanol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-(methylamino)acetate hydrochloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of Benzyl 2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity and preventing the breakdown of proteins. This inhibition can lead to various biological effects, including the suppression of tumor growth in certain cancers .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(amino)acetate hydrochloride
- Benzyl 2-(dimethylamino)acetate hydrochloride
- Benzyl 2-(ethylamino)acetate hydrochloride
Uniqueness
Benzyl 2-(methylamino)acetate hydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of enzymes and biological targets. This versatility makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
benzyl 2-(methylamino)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-10(12)13-8-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVSQXCDEBTOMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)OCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595177 |
Source
|
Record name | Benzyl N-methylglycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40298-32-6 |
Source
|
Record name | Benzyl N-methylglycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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